Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate
Description
Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate is a structurally complex small molecule characterized by a tetrahydropyridinone core modified with multiple functional groups. Key features include:
- Trifluoromethyl group at position 2, imparting electron-withdrawing effects and metabolic stability.
- Hydroxy and oxo groups at positions 2 and 6, respectively, enabling keto-enol tautomerism.
- Ethyl propanoate ester side chain, influencing lipophilicity and bioavailability.
This compound’s stereochemical and crystallographic data were likely determined using programs like SHELX, a widely adopted tool for small-molecule refinement and structural analysis . Its synthesis typically involves multi-step routes, including amidation, cyclization, and esterification. Potential applications span medicinal chemistry (e.g., protease inhibition) and materials science, though specific biological data remain underexplored in publicly available literature.
Properties
CAS No. |
1087789-04-5 |
|---|---|
Molecular Formula |
C18H19F3N2O5 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-3H-pyridin-1-yl]propanoate |
InChI |
InChI=1S/C18H19F3N2O5/c1-2-28-14(24)9-11-23-16(26)13(8-10-17(23,27)18(19,20)21)22-15(25)12-6-4-3-5-7-12/h3-8,27H,2,9-11H2,1H3,(H,22,25) |
InChI Key |
FNLBGWYVUDKBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is used to introduce the trifluoromethyl group into the aromatic ring . The reaction conditions often involve the use of dienophiles such as cyclic enol ethers, cycloalkenes, and α,β-unsaturated ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound FDB011533 (6-oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate) serves as a relevant structural analogue (see Table 1) . Key comparative insights include:
Table 1: Structural and Inferred Property Comparison
| Property | Target Compound | FDB011533 |
|---|---|---|
| Core Structure | 1,2,3,6-Tetrahydropyridinone | 1,2,3,6-Tetrahydropyridinone |
| Position 1 Substituent | Ethyl propanoate ester | 3-Phenylpropanoyl group |
| Position 3 Substituent | Benzamido group (hydrogen-bond donor/acceptor) | Acetate ester (enhanced hydrophilicity) |
| Position 2 Substituent | Hydroxy and trifluoromethyl groups (electron-withdrawing, metabolic stability) | Unsubstituted (simpler electronic profile) |
| Molecular Weight | ~434.3 g/mol (estimated) | ~303.3 g/mol |
| Inferred Solubility | Moderate (balance of ester lipophilicity and polar groups) | Higher (due to acetate and lack of trifluoromethyl) |
| Potential Bioactivity | Likely protease inhibition (benzamido mimics peptide bonds) | Unreported; phenylpropanoyl may target lipid-binding proteins |
Key Observations:
Substituent-Driven Properties: The trifluoromethyl group in the target compound enhances metabolic stability compared to FDB011533, which lacks halogenated substituents . The benzamido group may confer selective binding to proteases or kinases, whereas FDB011533’s phenylpropanoyl group could favor interactions with hydrophobic pockets.
Synthetic Complexity :
- The target compound’s multi-functionalized core likely requires advanced synthetic strategies (e.g., orthogonal protection/deprotection), whereas FDB011533’s simpler structure allows for fewer synthetic steps.
Crystallographic Analysis :
- Both compounds’ structures were likely resolved using SHELX-based refinement, given its dominance in small-molecule crystallography .
Biological Activity
Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.
- CAS Number : 1087789-04-5
- Molecular Formula : C18H19F3N2O5
- Molecular Weight : 400.3 g/mol
- IUPAC Name : Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-3H-pyridin-1-yl]propanoate
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to effectively bind to enzymes and receptors involved in critical biological pathways. This compound has been investigated for its potential roles in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial and fungal strains.
- Anticancer Properties : Showing cytotoxic effects in cancer cell lines.
Antimicrobial Activity
Research has demonstrated that compounds similar to Ethyl 3-[5-benzamido...] exhibit significant antimicrobial properties. For instance:
- Study Findings : A study indicated that derivatives with similar structures showed zone of inhibition values ranging from 10 to 29 mm against pathogens such as E. coli and C. albicans .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Ethyl 3-[5-benzamido...] | 10 - 29 | 6 - 25 |
| Reference Standard (Ciprofloxacin) | Varies | Varies |
Cytotoxicity
The compound's cytotoxic effects were evaluated using various cancer cell lines:
- Ehrlich Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) were used to assess the anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| EAC | X |
| DLA | Y |
Note: Specific IC50 values need to be sourced from relevant studies.
Case Studies
- Antimicrobial Efficacy : A study on synthesized analogues demonstrated that compounds with iodo and nitro moieties exhibited enhanced antimicrobial activity compared to their methyl ester counterparts .
- Anticancer Research : Further investigations into the cytotoxicity of this compound revealed promising results against various cancer cell lines, indicating its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
